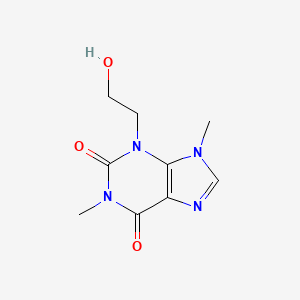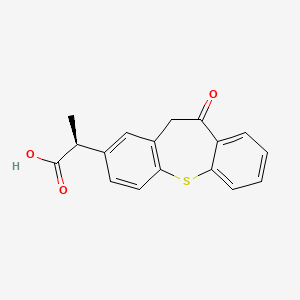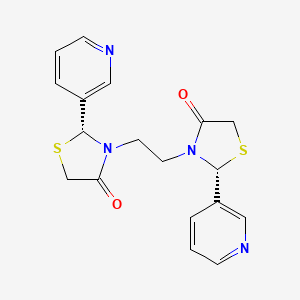
Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride is a chemical compound with the molecular formula C24H27ClN2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with two 2H-1-benzopyran-3-ylmethyl groups, and it exists as a monohydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride typically involves the reaction of piperazine with 2H-1-benzopyran-3-ylmethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction mixture is then subjected to various purification steps, including filtration, distillation, and crystallization, to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate its binding affinity to proteins and nucleic acids, which can provide insights into its potential therapeutic applications.
Medicine
In medicine, this compound is explored for its pharmacological properties. It has been studied for its potential use as an anti-inflammatory agent, and its effects on various biological pathways are of interest to researchers.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical structure makes it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, dihydrochloride
- Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, sulfate
- Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, phosphate
Uniqueness
Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride is unique due to its specific substitution pattern and the presence of the monohydrochloride salt. This gives it distinct chemical and physical properties compared to its analogs, making it suitable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
83823-40-9 |
|---|---|
Fórmula molecular |
C24H27ClN2O2 |
Peso molecular |
410.9 g/mol |
Nombre IUPAC |
1,4-bis(2H-chromen-3-ylmethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C24H26N2O2.ClH/c1-3-7-23-21(5-1)13-19(17-27-23)15-25-9-11-26(12-10-25)16-20-14-22-6-2-4-8-24(22)28-18-20;/h1-8,13-14H,9-12,15-18H2;1H |
Clave InChI |
OQXMSPNRJRMDAC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC3=CC=CC=C3OC2)CC4=CC5=CC=CC=C5OC4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12734677.png)

